3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one
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Overview
Description
3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one is a complex organic compound that features a chromenone core structure substituted with a benzo[d][1,3]dioxole moiety and a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.
Bromination: The benzo[d][1,3]dioxole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling with chromenone: The brominated benzo[d][1,3]dioxole is then coupled with a chromenone derivative under palladium-catalyzed cross-coupling conditions
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenones.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells
Industry: Potential use in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one involves its interaction with cellular targets such as enzymes and receptors. It has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . The compound may also inhibit specific enzymes involved in cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(piperidin-1-yl)prop-2-en-1-one
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Uniqueness
3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C16H9BrO4 |
---|---|
Molecular Weight |
345.14 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-6-bromochromen-2-one |
InChI |
InChI=1S/C16H9BrO4/c17-11-2-4-13-10(5-11)6-12(16(18)21-13)9-1-3-14-15(7-9)20-8-19-14/h1-7H,8H2 |
InChI Key |
UQOBAOUHFGPWIS-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origin of Product |
United States |
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